
1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Bischler-Napieralski reaction, where an amide precursor is cyclized using phosphorus oxychloride. Another approach is the Pomeranz-Fritsch-Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have significant biological activities .
科学研究应用
1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activities and used in drug development.
2-({3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide: Studied for its potential therapeutic applications.
Uniqueness: 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline stands out due to its specific structural features, which confer unique biological activities and chemical reactivity
属性
CAS 编号 |
182296-78-2 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-ethyl-6,7-dimethoxy-2-oxido-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C13H17NO3/c1-4-11-10-8-13(17-3)12(16-2)7-9(10)5-6-14(11)15/h7-8H,4-6H2,1-3H3 |
InChI 键 |
ZGJVRSGYJKGCBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



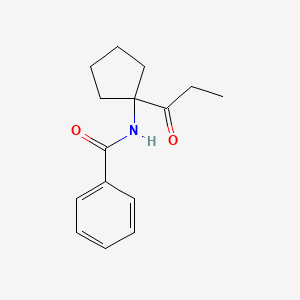


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

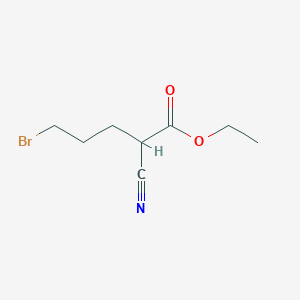
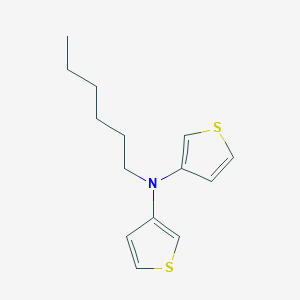
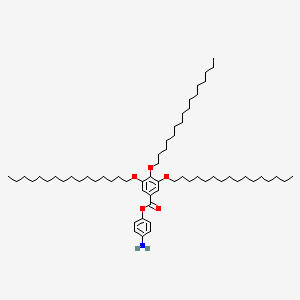
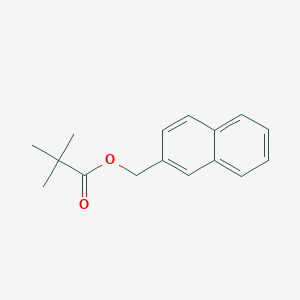
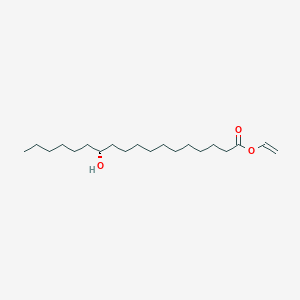
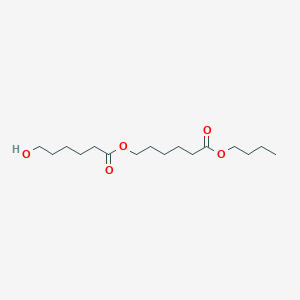
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
